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Compound of Interest

2-Fluoropyridine-5-carbonyl!
Compound Name:
chloride

Cat. No.: B1316641

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and
applications of 2-Fluoropyridine-5-carbonyl chloride, a key building block in medicinal
chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for its
preparation and subsequent use in the synthesis of N-substituted-2-fluoropyridine-5-
carboxamides.

Chemical Properties and Spectroscopic Data

2-Fluoropyridine-5-carbonyl chloride is a reactive acylating agent. The presence of the
electron-withdrawing fluorine atom on the pyridine ring enhances the electrophilicity of the
carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is
advantageous for the efficient synthesis of amides and esters under mild conditions.

Property Value

Molecular Formula CeHsCIFNO

Molecular Weight 159.55 g/mol

CAS Number 65352-94-5
Appearance White to off-white solid
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Spectroscopic Data:

Technique Data
'H NMR Signals corresponding to the three aromatic
protons on the pyridine ring.
Resonances for the six carbon atoms, including
13C NMR the carbonyl carbon and the fluorine- and
chlorine-bearing carbons.
A characteristic signal for the fluorine atom
1F NMR

attached to the pyridine ring.

IR (Infrared)

A strong absorption band in the range of 1750-
1800 cm~1 characteristic of the C=0 stretch in

an acyl chloride.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoropyridine-5-carbonyl

chloride

This protocol is adapted from patent literature and describes a two-step process starting from

2-fluoro-5-methylpyridine.

Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid

Materials:

Water

2-Fluoro-5-methylpyridine

Sulfuric acid (for workup)

Potassium permanganate (KMnQOa4) or Sodium permanganate (NaMnQOa)
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Sodium bisulfite (for workup)

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 2-fluoro-
5-methylpyridine in water.

Gradually add potassium permanganate to the suspension while maintaining the
temperature between 70-90 °C. The reaction is exothermic.

Stir the mixture vigorously for several hours until the reaction is complete (monitor by TLC or
LC-MS).

Cool the reaction mixture to room temperature and filter off the manganese dioxide
byproduct.

Acidify the filtrate with sulfuric acid to a pH of 2-3 to precipitate the 2-fluoro-5-
pyridinecarboxylic acid.

If excess permanganate is present, add sodium bisulfite until the purple color disappears.

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of 2-Fluoro-5-pyridinecarboxylic acid to 2-Fluoropyridine-5-carbonyl

chloride

Materials:

2-Fluoro-5-pyridinecarboxylic acid

Thionyl chloride (SOCIz) or Oxalyl chloride ((COCI)z2)

Anhydrous dichloromethane (DCM) or another suitable chlorinated solvent

Catalytic amount of anhydrous N,N-dimethylformamide (DMF)
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e Anhydrous alkane solvent (e.g., n-hexane)
Procedure:

o To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-
pyridinecarboxylic acid and anhydrous DCM.

e Add a catalytic amount of DMF to the suspension.

o Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature. Gas
evolution will be observed.

« Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete
(cessation of gas evolution and monitoring by IR for disappearance of the carboxylic acid O-
H stretch).

« Distill off the solvent and excess chlorinating agent under reduced pressure.

e Add an anhydrous alkane solvent to the residue, cool the mixture to induce crystallization,
and filter to obtain the crude 2-Fluoropyridine-5-carbonyl chloride. The product can be
further purified by vacuum distillation.

Protocol 2: General Procedure for the Synthesis of N-
Substituted-2-fluoropyridine-5-carboxamides

This protocol describes the reaction of 2-Fluoropyridine-5-carbonyl chloride with a primary
or secondary amine to form the corresponding amide.

Materials:

2-Fluoropyridine-5-carbonyl chloride

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Tertiary amine base (e.qg., triethylamine, N,N-diisopropylethylamine)
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Saturated aqueous sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the
tertiary amine base (1.2 equivalents) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve 2-Fluoropyridine-5-carbonyl chloride (1.1 equivalents) in
anhydrous DCM.

Slowly add the 2-Fluoropyridine-5-carbonyl chloride solution to the stirred amine solution
at0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the
reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or
sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude amide.

Purify the crude product by silica gel column chromatography or recrystallization.

Quantitative Data for Amide Synthesis

The following table summarizes representative, albeit often extrapolated from similar reactions

due to limited direct data, yields for the synthesis of various N-substituted-2-fluoropyridine-5-
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carboxamides using the general protocol described above. Actual yields may vary depending
on the specific substrate and reaction conditions.

. . Temperatur .
Amine Base Solvent Time (h) Yield (%)
e (°C)

Aniline Triethylamine  DCM 12 RT 85-95
4- . :

N Triethylamine  DCM 12 RT 88-96
Fluoroaniline
Benzylamine Triethylamine  DCM 4 RT 90-98
Morpholine Triethylamine  DCM 2 RT 92-99
Diethylamine Triethylamine  DCM 6 RT 80-90
2-
Aminopyridin Triethylamine  DCM 16 RT 75-85
e

Mandatory Visualizations
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Caption: Workflow for the synthesis of 2-Fluoropyridine-5-carbonyl chloride.
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2-Fluoropyridine-5-carbonyl chloride
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Caption: General workflow for the synthesis of N-substituted-2-fluoropyridine-5-carboxamides.
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2-Fluoropyridine-5-carbonyl chloride

Amide Library Synthesis

Biological Screening

Lead Optimization (SAR)

/
/'Iterative Synthesis

1
1
1
!

Amine Library Drug Candidate

Click to download full resolution via product page

Caption: Logical workflow for drug discovery utilizing 2-Fluoropyridine-5-carbonyl chloride.
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 To cite this document: BenchChem. [Application Notes and Protocols for 2-Fluoropyridine-5-
carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316641#experimental-protocols-for-2-fluoropyridine-
5-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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